molecular formula C11H5F5N4 B581244 5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole CAS No. 1072944-84-3

5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole

Cat. No. B581244
CAS RN: 1072944-84-3
M. Wt: 288.181
InChI Key: MIFKBUUCDOZSAT-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole is a compound used for proteomics research . It has a molecular formula of C11H5F5N4 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole, involves chemoselective reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium . In basic medium, these reactions yield 5-amino pyrazoles as the major product .


Molecular Structure Analysis

The molecular structure of 5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole is represented by the linear formula C11H5F5N4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including 5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole, are influenced by their substituent groups . Pyrazole is a colorless solid, with a boiling point of 186-188°C, a melting point of 67-70°C, and is soluble in water .

Scientific Research Applications

Heterocyclic Compound Synthesis

The reactivity of pyrazole derivatives makes them valuable as building blocks in the synthesis of a wide range of heterocyclic compounds. These compounds include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of such derivatives offers mild reaction conditions for generating versatile cynomethylene dyes from precursors like amines and phenols, highlighting its significance in the synthesis of various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Pharmacological Applications

Pyrazoline derivatives are renowned for their diverse biological properties, leading to extensive research in this area. These compounds exhibit a wide range of pharmacological effects including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The exploration of pyrazoline derivatives in therapeutic applications highlights their potential as promising pharmacophores in drug discovery and development (Shaaban, Mayhoub, & Farag, 2012).

Drug-Like Candidates Development

The application of pyrazolo[1,5-a]pyrimidine scaffold in drug discovery has shown a broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory effects. Structure-activity relationship (SAR) studies on this scaffold have led to the development of several lead compounds for various disease targets, underscoring the potential for further exploitation of this privileged scaffold in drug development (Cherukupalli et al., 2017).

Medicinal Chemistry Insights

Methyl-substituted pyrazoles, a subset of pyrazole derivatives, have been identified as potent medicinal scaffolds exhibiting a broad spectrum of biological activities. These compounds serve as a rich source of inspiration for medicinal chemists in generating new leads with high efficacy and reduced microbial resistance, showcasing the importance of pyrazole derivatives in medicinal chemistry and the development of therapeutic agents (Sharma et al., 2021).

Mechanism of Action

While the specific mechanism of action for 5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole is not mentioned in the search results, pyrazoles in general exhibit a wide range of biological activities such as anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .

Future Directions

The future directions for research on 5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole and other pyrazole derivatives are likely to continue focusing on their synthesis and potential applications, particularly in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name

5-amino-3-methyl-1-(2,3,4,5,6-pentafluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F5N4/c1-3-4(2-17)11(18)20(19-3)10-8(15)6(13)5(12)7(14)9(10)16/h18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFKBUUCDOZSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674591
Record name 5-Amino-3-methyl-1-(pentafluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole

CAS RN

1072944-84-3
Record name 5-Amino-3-methyl-1-(pentafluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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